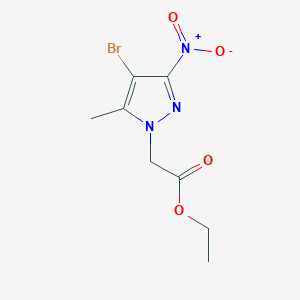
ethyl (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate is a chemical compound with the molecular formula C8H10BrN3O4 and a molecular weight of 292.1 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics . It is characterized by the presence of a pyrazole ring substituted with bromine, methyl, and nitro groups, and an ethyl acetate moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride.
Nitration: The brominated pyrazole is nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Esterification: Finally, the nitro-substituted pyrazole is esterified with ethyl bromoacetate in the presence of a base like potassium carbonate or sodium hydride.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Ethyl (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products
Nucleophilic substitution: Substituted pyrazoles with various functional groups.
Reduction: Amino-substituted pyrazoles.
Hydrolysis: Pyrazole carboxylic acids.
科学研究应用
Ethyl (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate is used in various scientific research applications, including:
Proteomics: As a reagent for labeling or modifying proteins to study their structure and function.
Medicinal chemistry: As a building block for the synthesis of potential pharmaceutical compounds.
Biological studies: Investigating the biological activity of pyrazole derivatives, including their antimicrobial, anti-inflammatory, and anticancer properties.
作用机制
The mechanism of action of ethyl (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate depends on its specific application. In proteomics, it may act by covalently modifying amino acid residues in proteins, thereby altering their structure and function. The nitro and bromine substituents can participate in various interactions with biological molecules, influencing their activity and stability .
相似化合物的比较
Similar Compounds
- Ethyl (4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate
- Ethyl (4-bromo-5-ethyl-3-nitro-1H-pyrazol-1-yl)acetate
- Ethyl (4-bromo-5-methyl-3-amino-1H-pyrazol-1-yl)acetate
Uniqueness
Ethyl (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate is unique due to the specific combination of substituents on the pyrazole ring. The presence of both bromine and nitro groups provides distinct reactivity and biological activity compared to similar compounds. This makes it a valuable tool in research applications where specific modifications of proteins or other biomolecules are required .
属性
IUPAC Name |
ethyl 2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN3O4/c1-3-16-6(13)4-11-5(2)7(9)8(10-11)12(14)15/h3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZTZXCSOJKMYDM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=C(C(=N1)[N+](=O)[O-])Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-[2-(2,6-dimethylphenoxy)ethyl]acetamide](/img/structure/B395338.png)
![N-{1-[(E)-[(4-FLUOROPHENYL)METHYLIDENE]AMINO]-1H-1,2,3,4-TETRAZOL-5-YL}-2-NITROBENZAMIDE](/img/structure/B395339.png)
![N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-N'-phenylurea](/img/structure/B395341.png)
![2-{[5-(3-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B395343.png)
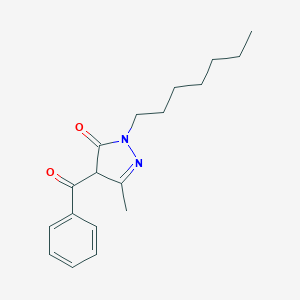
![5-{4-[(5-bromothiophen-2-yl)sulfonyl]piperazin-1-yl}-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitroaniline](/img/structure/B395347.png)
![4-[(4-methyl-1-piperidinyl)sulfonyl]-N-[2-(4-propylphenoxy)ethyl]benzamide](/img/structure/B395351.png)
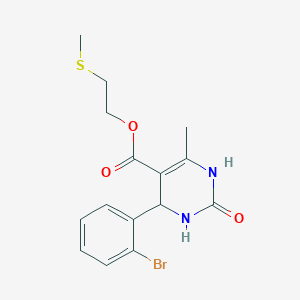
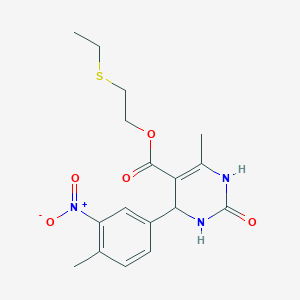
![4-({[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetyl}amino)phenyl thiocyanate](/img/structure/B395354.png)
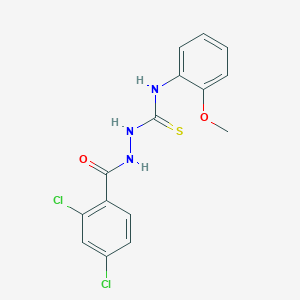
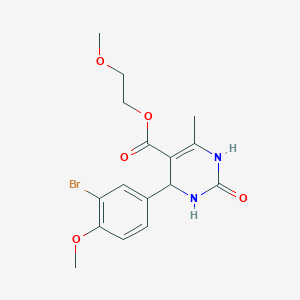
![2-(4-Bromophenyl)-2-oxoethyl 7-[(phenylsulfonyl)amino]heptanoate](/img/structure/B395359.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B395361.png)
